REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.Br[C:10]1[C:11](=[O:18])[N:12]([CH3:17])[CH:13]=[C:14]([Br:16])[CH:15]=1.CC1(C)C2C=CC=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=2OC2C1=CC=CC=2P(C1C=CC=CC=1)C1C=CC=CC=1.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[NH2:8][C:4]1[N:3]=[C:2]([NH:1][C:10]2[C:11](=[O:18])[N:12]([CH3:17])[CH:13]=[C:14]([Br:16])[CH:15]=2)[CH:7]=[CH:6][CH:5]=1 |f:3.4.5,7.8.9.10.11|
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Name
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|
Quantity
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0.27 g
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Type
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reactant
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Smiles
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NC1=NC(=CC=C1)N
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Name
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|
Quantity
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0.27 g
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Type
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reactant
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Smiles
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BrC=1C(N(C=C(C1)Br)C)=O
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Name
|
|
Quantity
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0.089 g
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Type
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reactant
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Smiles
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CC1(C2=CC=CC(=C2OC=2C(=CC=CC12)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C
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Name
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Cs2CO3
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Quantity
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0.49 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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|
Quantity
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0.046 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 48-mL sealed tube
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Type
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CUSTOM
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Details
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equipped with a magnetic stirring bar
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Type
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CUSTOM
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Details
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After the mixture was degassed for 15 min.
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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Then, the reaction mixture was cooled to room temperature
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Type
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ADDITION
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Details
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poured into H2O (10 mL)
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Type
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ADDITION
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Details
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To this was added dichloromethane (10 mL)
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Type
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CUSTOM
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Details
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the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with dichloromethane (3×10 mL)
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Type
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WASH
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Details
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the combined organic extracts were washed with H2O (5 mL) and brine (5 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The crude mixture was purified by column chromatography, gradient 0-10%, MeOH in dichlormethane/Ether (1/1)
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Name
|
|
Type
|
product
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Smiles
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NC1=CC=CC(=N1)NC=1C(N(C=C(C1)Br)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.054 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |